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Compound of Interest

Compound Name:
Atrazine-3-mercaptopropanoic

acid

Cat. No.: B12371089 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the quantitative determination of

atrazine, a widely used herbicide, in aqueous samples using an indirect competitive enzyme-

linked immunosorbent assay (icELISA). This robust and sensitive method is suitable for high-

throughput screening of environmental samples and for quality control in agricultural and food

safety applications.

Principle of the Method
The indirect competitive ELISA for atrazine is an immunoassay based on the competition

between free atrazine in the sample and a known amount of atrazine-protein conjugate

immobilized on a microtiter plate for binding to a limited amount of specific primary anti-atrazine

antibody.

The assay proceeds as follows:

Microtiter wells are coated with an atrazine-protein conjugate (e.g., Atrazine-BSA).

The sample containing an unknown amount of atrazine is mixed with a specific primary

antibody against atrazine and added to the coated wells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12371089?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Free atrazine in the sample competes with the immobilized atrazine conjugate for the binding

sites of the primary antibody.

After incubation, unbound reagents are washed away.

A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and

specific for the primary antibody is added.

Following another washing step, a substrate solution is added, which is converted by the

enzyme into a colored product.

The intensity of the color is inversely proportional to the concentration of atrazine in the

sample. A higher atrazine concentration in the sample results in less primary antibody

binding to the plate, and thus a weaker color signal. The atrazine concentration is

determined by comparing the absorbance with a standard curve.[1][2][3]

Required Materials
Atrazine standard solutions

Anti-atrazine primary antibody (monoclonal or polyclonal)

Atrazine-protein conjugate (e.g., Atrazine-BSA or Atrazine-OVA for coating)[4]

Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

96-well microtiter plates

Coating buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

Blocking buffer (e.g., 1% BSA in PBST)

Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

Stop solution (e.g., 2 M H₂SO₄)
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Microplate reader with a 450 nm filter

Precision pipettes and multichannel pipettes

Incubator

Experimental Protocols
Preparation of Reagents

Coating Antigen (Atrazine-Protein Conjugate): Dilute the atrazine-protein conjugate to a pre-

optimized concentration (e.g., 1-10 µg/mL) in coating buffer. The optimal concentration

needs to be determined empirically through a checkerboard titration.[4]

Atrazine Standards: Prepare a series of atrazine standards by diluting a stock solution in the

sample diluent (e.g., PBST or a matrix-matched buffer) to achieve concentrations typically

ranging from 0.01 to 100 ng/mL.[5]

Primary Antibody: Dilute the anti-atrazine primary antibody in blocking buffer to its optimal

working concentration, as determined by titration.

Secondary Antibody: Dilute the enzyme-conjugated secondary antibody in blocking buffer

according to the manufacturer's instructions or as determined by titration.

Wash Buffer: Prepare the wash buffer by dissolving the components in distilled water.

Blocking Buffer: Dissolve BSA in wash buffer to a final concentration of 1%.

Substrate and Stop Solutions: Prepare as per the manufacturer's instructions. Keep the

substrate solution protected from light.

Assay Procedure
Coating: Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

Incubate overnight at 4°C or for 2 hours at 37°C.

Washing 1: Discard the coating solution and wash the plate three times with 250 µL of wash

buffer per well. Pat the plate dry on absorbent paper.
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Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to

block any remaining non-specific binding sites.

Washing 2: Discard the blocking buffer and wash the plate three times as described in step

2.

Competitive Reaction: In a separate plate or tubes, pre-incubate 50 µL of each atrazine

standard or sample with 50 µL of the diluted anti-atrazine primary antibody for 30 minutes at

37°C. Then, transfer 100 µL of this mixture to the corresponding wells of the coated and

blocked plate. Incubate for 1 hour at 37°C.

Washing 3: Discard the solution from the wells and wash the plate five times with wash

buffer.

Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary

antibody to each well. Incubate for 1 hour at 37°C.

Washing 4: Discard the secondary antibody solution and wash the plate five times with wash

buffer.

Substrate Reaction: Add 100 µL of the TMB substrate solution to each well. Incubate for 15-

30 minutes at room temperature in the dark. A blue color will develop.

Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from

blue to yellow.

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate

reader within 10 minutes of adding the stop solution.[3]

Data Presentation
Table 1: Typical Atrazine Standard Curve Data
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Atrazine Conc.
(ng/mL)

Absorbance
(450 nm) -
Replicate 1

Absorbance
(450 nm) -
Replicate 2

Mean
Absorbance

% Inhibition

0 (B₀) 1.254 1.268 1.261 0%

0.05 1.102 1.118 1.110 12.0%

0.1 0.956 0.972 0.964 23.5%

0.5 0.631 0.645 0.638 49.4%

1.0 0.425 0.439 0.432 65.7%

5.0 0.158 0.166 0.162 87.1%

10.0 0.089 0.095 0.092 92.7%

Note: Data are for illustrative purposes only. Actual values will vary.

Data Analysis
The concentration of atrazine in the samples is determined by constructing a standard curve.

Calculate the mean absorbance for each standard and sample.

Calculate the percentage of inhibition for each standard and sample using the following

formula: % Inhibition = [1 - (Absorbance of standard or sample / Absorbance of zero

standard (B₀))] x 100

Plot a standard curve of % Inhibition versus the logarithm of the atrazine concentration for

the standards.

Use the resulting sigmoidal curve (typically a four-parameter logistic fit) to interpolate the

concentration of atrazine in the unknown samples.

Table 2: Assay Performance Characteristics
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Parameter Typical Value

Limit of Detection (LOD) 0.01 - 0.1 ng/mL[1][5]

IC₅₀ (50% Inhibition) 0.5 - 5.0 ng/mL[5]

Working Range (IC₂₀ - IC₈₀) 0.1 - 10 ng/mL[4]

Cross-reactivity

Varies with antibody specificity. Key cross-

reactants may include other triazine herbicides

like simazine and propazine.[6]

Sample Matrix
Primarily for aqueous samples. Organic solvents

may interfere.
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Caption: Experimental workflow for the indirect competitive ELISA for atrazine detection.
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Caption: Principle of the indirect competitive ELISA for atrazine detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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